molecular formula C21H25ClN2O5S B11238537 1-[(4-chlorobenzyl)sulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide

Cat. No.: B11238537
M. Wt: 453.0 g/mol
InChI Key: BJUDWKHMBNYTFX-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methanesulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and distinct substituents such as the 4-chlorophenyl and 2,4-dimethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methanesulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methanesulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(4-Chlorophenyl)methanesulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methanesulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methanesulfonyl]-N-(2-methoxyphenyl)piperidine-3-carboxamide
  • 1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-3-carboxamide
  • 1-[(4-Chlorophenyl)methanesulfonyl]-N-(2,4-dichlorophenyl)piperidine-3-carboxamide

Uniqueness

1-[(4-Chlorophenyl)methanesulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide is unique due to the presence of both 4-chlorophenyl and 2,4-dimethoxyphenyl groups, which confer distinct chemical and biological properties. These substituents may enhance its reactivity and specificity in various applications compared to similar compounds .

Properties

Molecular Formula

C21H25ClN2O5S

Molecular Weight

453.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H25ClN2O5S/c1-28-18-9-10-19(20(12-18)29-2)23-21(25)16-4-3-11-24(13-16)30(26,27)14-15-5-7-17(22)8-6-15/h5-10,12,16H,3-4,11,13-14H2,1-2H3,(H,23,25)

InChI Key

BJUDWKHMBNYTFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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